N-(Adamantan-1-YL)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide
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Overview
Description
N-(Adamantan-1-YL)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an adamantane group, a 3-methylphenyl group, and a methanesulfonyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamantan-1-YL)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Adamantane Group: The adamantane group can be introduced via nucleophilic substitution reactions.
Attachment of the 3-Methylphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.
Addition of the Methanesulfonyl Group: The methanesulfonyl group can be added using sulfonyl chloride reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Adamantan-1-YL)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of secondary amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antiviral, antibacterial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(Adamantan-1-YL)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(Adamantan-1-YL)-1-[(4-methylphenyl)methanesulfonyl]piperidine-4-carboxamide: Similar structure with a different position of the methyl group.
N-(Adamantan-1-YL)-1-[(3-chlorophenyl)methanesulfonyl]piperidine-4-carboxamide: Similar structure with a chlorine substituent instead of a methyl group.
N-(Adamantan-1-YL)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxylate: Similar structure with a carboxylate group instead of a carboxamide group.
Uniqueness
N-(Adamantan-1-YL)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and the presence of the adamantane moiety. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C24H34N2O3S |
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Molecular Weight |
430.6 g/mol |
IUPAC Name |
N-(1-adamantyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H34N2O3S/c1-17-3-2-4-18(9-17)16-30(28,29)26-7-5-22(6-8-26)23(27)25-24-13-19-10-20(14-24)12-21(11-19)15-24/h2-4,9,19-22H,5-8,10-16H2,1H3,(H,25,27) |
InChI Key |
YOQYVYCVHNTTRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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